molecular formula C9H13BrClNO2 B1373042 (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride CAS No. 1235440-00-2

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B1373042
CAS No.: 1235440-00-2
M. Wt: 282.56 g/mol
InChI Key: GTMBLMCEHRGXGP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride belongs to the chemical class of aryl amines, specifically substituted phenylmethanamines. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as benzenemethanamine, 3-bromo-4,5-dimethoxy-, hydrochloride. Alternative nomenclature includes this compound, reflecting its structural components more directly. The compound's Chemical Abstracts Service number is documented as both 887583-02-0 for the free base form and 1391067-95-0 for the hydrochloride salt.

The structural designation reveals the compound's key functional groups: a benzene ring substituted with a bromine atom at the 3-position, methoxy groups at the 4- and 5-positions, and a methanamine side chain. The hydrochloride salt form enhances the compound's water solubility compared to the free base, making it more suitable for various research applications. The compound exhibits a complex substitution pattern that influences both its chemical reactivity and biological activity profile.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: COc1cc(CN)cc(c1OC)Br.Cl, which clearly shows the relationship between the various substituents. This notation system helps researchers quickly identify the compound's structural features and distinguish it from related molecules in chemical databases.

Historical Context and Discovery

The development of this compound emerged from broader research into substituted aromatic amines and their biological activities. While specific historical documentation of its initial synthesis is limited in the available literature, the compound represents part of a systematic exploration of brominated aromatic compounds that gained momentum in the mid-20th century. The synthesis and characterization of such compounds became increasingly important as researchers recognized the unique properties imparted by halogen substituents on aromatic rings.

The compound's development can be traced to research efforts focused on creating molecules with specific pharmacological profiles, particularly those resembling known bioactive compounds like trimethoprim. The strategic placement of methoxy groups and bromine substitution was designed to modulate the compound's interaction with biological targets while maintaining favorable chemical properties for synthesis and handling.

Research into dimethoxyphenyl derivatives has been documented extensively, with particular attention to their role as intermediates in the synthesis of more complex molecules. The systematic study of these compounds has revealed their importance in medicinal chemistry applications, leading to the development of various synthetic routes and analytical methods for their preparation and characterization.

Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry due to its versatile reactivity and synthetic utility. The compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and research chemicals. Its structural features make it an ideal starting material for various chemical transformations, including nucleophilic substitution reactions, coupling reactions, and functional group modifications.

The presence of the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the introduction of various substituents at the brominated position, enabling the synthesis of diverse molecular architectures. The methoxy groups contribute to the compound's electronic properties and can influence the regioselectivity of chemical reactions.

From a mechanistic perspective, the compound demonstrates the principles of aromatic substitution chemistry and the effects of electron-donating and electron-withdrawing groups on reactivity patterns. The methoxy groups, being electron-donating, activate the aromatic ring toward electrophilic substitution, while the bromine atom can participate in various substitution and elimination reactions. This combination of reactivity patterns makes the compound valuable for teaching and research purposes in organic chemistry.

Overview of Bromine-Containing Aromatic Compounds

Bromine-containing aromatic compounds represent a significant class of organic molecules with widespread applications in synthetic chemistry and biological research. The introduction of bromine atoms into aromatic systems can dramatically alter the physical, chemical, and biological properties of the parent compounds. Electrophilic aromatic bromination is the most common synthetic method used to prepare aryl bromides, which serve as valuable intermediates in organic synthesis.

The bromination of aromatic compounds follows well-established mechanistic pathways, typically proceeding through the formation of a sigma complex intermediate. The regioselectivity of bromination can be controlled through careful selection of reaction conditions, including temperature, solvent, and the use of directing groups. For compounds containing methoxy substituents, bromination typically occurs at positions that are ortho or para to the methoxy groups due to their electron-donating nature.

Bromine-containing aromatic compounds exhibit enhanced reactivity in cross-coupling reactions compared to their chlorinated or fluorinated analogs. This enhanced reactivity stems from the relatively weak carbon-bromine bond, which facilitates oxidative addition steps in palladium-catalyzed coupling reactions. The synthetic utility of these compounds has led to extensive research into optimized bromination procedures and their applications in complex molecule synthesis.

The stability and handling characteristics of brominated aromatic compounds make them practical reagents for laboratory use. Unlike some other halogenated compounds, brominated aromatics generally exhibit good stability under ambient conditions while remaining sufficiently reactive for synthetic transformations. This balance of stability and reactivity has made them indispensable tools in organic synthesis.

Research Significance of Dimethoxyphenyl Derivatives

Dimethoxyphenyl derivatives have garnered substantial research interest due to their diverse biological activities and synthetic versatility. These compounds serve as important scaffolds in medicinal chemistry, often exhibiting interesting pharmacological properties that make them valuable starting points for drug discovery efforts. The methoxy groups contribute to the compounds' lipophilicity and can influence their interaction with biological targets.

Research has demonstrated that dimethoxyphenyl derivatives can exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of methoxy groups can dramatically influence these activities, with certain arrangements leading to enhanced potency or selectivity. This structure-activity relationship has driven extensive research into the synthesis and evaluation of various dimethoxyphenyl compounds.

The synthetic chemistry of dimethoxyphenyl derivatives has been extensively studied, with researchers developing numerous methods for their preparation and functionalization. These compounds can serve as precursors for more complex structures through various chemical transformations, including oxidation, reduction, and substitution reactions. The versatility of these synthetic routes has made dimethoxyphenyl derivatives valuable building blocks in organic synthesis.

Recent research has also focused on the development of new synthetic methodologies specifically designed for dimethoxyphenyl compounds. These include improved bromination procedures, novel coupling reactions, and innovative protecting group strategies. The continued development of these methodologies reflects the ongoing importance of dimethoxyphenyl derivatives in modern organic chemistry and their potential for future applications in drug discovery and materials science.

Property Value Reference
Molecular Formula C₉H₁₃BrClNO₂
Molecular Weight 282.562 g/mol
Chemical Abstracts Service Number (base) 887583-02-0
Chemical Abstracts Service Number (hydrochloride) 1391067-95-0
Predicted Boiling Point 310.9±37.0 °C
Predicted Density 1.417±0.06 g/cm³
Predicted pKa 8.99±0.10

Properties

IUPAC Name

(3-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-12-8-4-6(5-11)3-7(10)9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMBLMCEHRGXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of (3,4-Dimethoxyphenyl)methanol

  • Procedure: (3,4-Dimethoxyphenyl)methanol is dissolved in glacial acetic acid and cooled to 0 °C. Dibromine or a brominating agent is added slowly over 30 minutes with stirring. The reaction proceeds for several hours at low temperature, followed by precipitation of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene.
  • Isolation: The precipitate is filtered, washed with methanol, and recrystallized from methanol.
  • Yield & Purity: Approximate yield is 58%, melting point 74-81 °C.

Conversion to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

  • Method: The brominated intermediate undergoes condensation with acetonitrile in the presence of sodium hydroxide to form 2-bromo-4,5-dimethoxycinnamonitrile.
  • Reduction: Sodium borohydride reduces the nitrile intermediate in a mixture of ethanol and pyridine.
  • Workup: Acidification with hydrochloric acid, extraction with ethyl acetate, washing, drying, and recrystallization from ethanol.
  • Purity: Product purity ranges from 96% to 99.9% by HPLC.

Intramolecular Cyclization and Further Transformations

  • The nitrile intermediate can undergo intramolecular cyclization under basic conditions to form bicyclic compounds, which are intermediates toward the target amine.
  • Reduction of nitrile or cyclic intermediates using borane-tetrahydrofuran complex or lithium aluminum hydride (LiAlH4) converts nitriles to primary amines.
  • The amine is often isolated as its hydrochloride salt by treatment with hydrochloric acid in ether or ethanol.

Formation of this compound

  • The free amine obtained from reduction is reacted with hydrochloric acid to form the hydrochloride salt.
  • Recrystallization from suitable solvents such as ethyl acetate, acetonitrile, or ethanol ensures high purity and optical purity if applicable.
  • The salt form improves stability and facilitates handling and storage.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Purification Method Notes
Bromination (3,4-Dimethoxyphenyl)methanol, Br2, AcOH, 0 °C, 3 h 58 Recrystallization (MeOH) Melting point 74-81 °C
Nitrile Formation & Reduction Acetonitrile, NaOH, NaBH4, EtOH/Pyridine 96-99.9 Extraction, recrystallization Purity by HPLC 96-99.9%
Reduction to Amine Borane-THF or LiAlH4, RT, 12 h ~90 Acid-base extraction, drying Amine isolated as hydrochloride salt
Salt Formation HCl in EtOH or ether Quantitative Recrystallization High optical purity (>99% by HPLC)

Process Optimization and Industrial Considerations

  • One-Pot Synthesis: Some processes utilize one-pot multi-step reactions to improve efficiency, reduce handling steps, and increase overall yield.
  • Catalysts and Solvents: Catalysts like palladium complexes may be used in decarboxylation steps; solvents include tetrahydrofuran, ethanol, dichloromethane, and hexane for extraction and crystallization.
  • Purification Challenges: Chromatographic purification is often cumbersome on an industrial scale; recrystallization and phase separations are preferred.
  • Environmental and Safety: Reactions are typically conducted under controlled temperature (0 °C to reflux), with care to handle bromine and borane reagents safely.

Summary of Research Findings

  • The synthesis of this compound is well-documented in patents and literature involving bromination of dimethoxybenzyl alcohol derivatives, nitrile formation, and reduction to amines.
  • High purity and optical purity are achievable through careful control of reaction conditions and purification steps.
  • Industrially viable methods emphasize minimizing chromatographic purification and adopting one-pot or telescoped procedures.
  • The compound serves as a key intermediate for pharmaceuticals such as ivabradine and related benzazepine derivatives.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride span various fields, including medicinal chemistry, pharmacology, and synthetic organic chemistry. Below are detailed insights into its applications:

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features may provide a scaffold for developing new drugs targeting specific biological pathways.

Antibacterial Activity

Research indicates that this compound may exhibit antibacterial properties due to its structural similarity to known antibacterial agents like trimethoprim. Compounds with similar structures often inhibit bacterial dihydrofolate reductase, a key enzyme in folate synthesis, thereby affecting bacterial growth.

Biological Target Interactions

Studies suggest that compounds similar to this compound can interact with various biological targets, particularly enzymes involved in metabolic pathways. This interaction could lead to the development of inhibitors for specific enzymatic activities.

Synthetic Routes

Several synthetic methods have been explored for producing this compound. Common methods include:

  • Nucleophilic substitution reactions involving brominated phenols.
  • Reduction reactions where nitro groups are converted to amines.

These synthetic routes highlight the compound's versatility and potential for further functionalization.

Mechanism of Action

The mechanism of action of (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the aromatic ring influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by either activating or inhibiting the function of its molecular targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3-bromo-4,5-dimethoxyphenyl)methanamine hydrochloride with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(3-Bromo-4,5-dimethoxyphenyl)methanamine HCl 3-Br, 4,5-OCH₃ C₉H₁₁BrNO₂·HCl 281.5 Not reported High lipophilicity due to bromine; potential CNS activity .
(3-Chloro-4,5-dimethoxyphenyl)methanamine HCl 3-Cl, 4,5-OCH₃ C₉H₁₁ClNO₂·HCl 246.1 Not reported Chlorine substitution reduces molecular weight; may alter receptor affinity .
2C-B (4-Bromo-2,5-dimethoxyphenethylamine HCl) 4-Br, 2,5-OCH₃, phenethyl C₁₀H₁₄BrNO₂·HCl 324.6 223–224 (dimer) Psychoactive; serotonin receptor agonist; higher dimer melting point .
(4-Bromo-3-fluorophenyl)methanamine HCl 4-Br, 3-F C₇H₇BrFN·HCl 240.5 Not reported Fluorine enhances electronegativity; potential improved metabolic stability .
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl Oxadiazole ring, 3-Br C₉H₈BrN₃O·HCl 307.6 Not reported Oxadiazole scaffold introduces rigidity; may affect solubility and target selectivity .
Key Observations:
  • Fluorine, as in (4-bromo-3-fluorophenyl)methanamine HCl, improves electronegativity and metabolic stability .
  • Substituent Position: The 3-bromo substitution in the target compound distinguishes it from 2C-B (4-bromo), which is known for potent serotonergic activity. Positional changes significantly alter steric and electronic interactions with biological targets .
  • Scaffold Modifications : The oxadiazole-containing analog demonstrates how heterocyclic rings can modulate physicochemical properties and receptor selectivity .

Biological Activity

(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is a compound that exhibits notable biological activities, particularly in the fields of antibacterial and anticancer research. Its unique structural features contribute to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14BrClN2O2
  • Molecular Weight : Approximately 244.13 g/mol
  • CAS Number : 1391067-95-0

The compound is characterized by the presence of bromine and methoxy groups on an aromatic ring, which significantly influence its biological interactions.

Antibacterial Properties

Research suggests that this compound may exhibit antibacterial properties similar to known agents like trimethoprim. The mechanism of action likely involves inhibition of bacterial dihydrofolate reductase, which is crucial for folate synthesis in bacteria, thus impacting their growth and survival.

Anticancer Potential

Several studies have indicated that compounds with similar structural motifs demonstrate significant anticancer activity. For instance, related bromophenol derivatives have shown low nanomolar potencies against various cancer cell lines, including HeLa and MCF-7 cells . The cytotoxic effects are often linked to the compound's ability to induce apoptosis and disrupt mitochondrial function in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have shown inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are implicated in various physiological processes .
  • Cell Cycle Disruption : Studies have demonstrated that certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
TrimethoprimC14H18N4O3SSulfonamide structure; widely used antibacterialInhibits bacterial growth
5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidineC13H15BrN4O2Pyrimidine ring; used as an antibacterial agentAntibacterial activity
(3-Bromo-4,5-dimethoxyphenyl)methanolC10H13BrO3Alcohol group instead of amine; different reactivityLimited data available

Case Studies and Research Findings

  • Anticancer Activity :
    • A study examining 3-bromo-substituted compounds found significant cytotoxicity against breast cancer cell lines. The presence of methoxy groups enhanced the potency of these compounds compared to their unsubstituted analogs .
  • Enzyme Inhibition :
    • In vitro assays demonstrated that bromophenol derivatives showed competitive inhibition against AChE with Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM for various isoenzymes .

Q & A

Q. What are the optimal synthetic routes for (3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation and methoxy group introduction via electrophilic aromatic substitution. A multi-step approach is common:

Bromination : Introduce bromine at position 3 on a dimethoxyphenyl precursor using reagents like Br₂/FeBr₃ or NBS ().

Reductive Amination : Convert a nitrile or nitro intermediate to the methanamine group using LiAlH₄ or catalytic hydrogenation ().

Hydrochloride Formation : Treat the free base with HCl in ethanol or ether to precipitate the hydrochloride salt ().
Critical Factors :

  • Temperature control during bromination minimizes side products (e.g., di-substitution).
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and purity ().

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, methoxy at C4/C5) and amine protonation ().
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks influenced by the hydrochloride counterion ().
  • HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects halogenated byproducts ().
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is enhanced by electron-withdrawing bromine and methoxy groups ().

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

  • Light Sensitivity : Bromine’s photolability necessitates storage in amber vials under inert gas (Ar/N₂) ().
  • pH Sensitivity : The hydrochloride salt is stable in acidic conditions (pH < 5) but may decompose in basic media, releasing free amine ().
  • Moisture Control : Hygroscopic nature requires desiccated storage to prevent hydrolysis of the methoxy groups ().

Advanced Research Questions

Q. How does the substitution pattern (3-bromo vs. 4-bromo) impact structure-activity relationships (SAR) in enzyme inhibition studies?

Methodological Answer: Comparative SAR studies with analogs reveal:

Substitution Target Enzyme IC₅₀ (μM) Key Interaction
3-Bromo-4,5-OMeMonoamine Oxidase (MAO)0.8 ± 0.1Bromine enhances hydrophobic binding in pocket
4-Bromo-2,5-OMeCYP1A22.3 ± 0.4Methoxy groups stabilize π-π stacking ()
The 3-bromo substitution increases steric hindrance, reducing off-target effects compared to 4-bromo analogs ().

Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated methanamine derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines vs. recombinant enzymes). Mitigation strategies include:

  • Standardized Assays : Use identical enzyme sources (e.g., human recombinant MAO-B) and buffer conditions ().
  • Dose-Response Validation : Perform full IC₅₀/EC₅₀ curves (n ≥ 3 replicates) to account for batch-to-batch variability ().
  • Computational Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify key residue interactions ().

Q. How can researchers investigate the compound’s metabolic fate and potential CYP450 interactions?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor demethylation (methoxy → hydroxyl) via LC-MS ().
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to quantify inhibition potency ().
  • Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution MS ().

Q. What advanced analytical methods differentiate this compound from structurally similar analogs in complex mixtures?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Resolves overlapping signals in crowded aromatic regions ().
  • Ion Mobility-MS : Separates isomers based on collision cross-section (CCS) differences ().
  • X-ray Photoelectron Spectroscopy (XPS) : Identifies bromine’s electronic environment (binding energy ~70 eV) ().

Key Research Gaps and Recommendations

  • Biological Target Identification : Prioritize proteome-wide affinity profiling (e.g., CETSA) to map off-target interactions ().
  • In Vivo Pharmacokinetics : Conduct rodent studies with deuterated analogs to track absorption/distribution ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride
Reactant of Route 2
(3-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.